molecular formula C13H14FN B8522983 3-(4-Fluorophenyl)-2-nortropene

3-(4-Fluorophenyl)-2-nortropene

Cat. No.: B8522983
M. Wt: 203.25 g/mol
InChI Key: LKSXLNMBLGXHQS-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-nortropene is a chemical compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a nortropene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2-nortropene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable nortropene precursor.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-2-nortropene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-2-nortropene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-nortropene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3-(4-Fluorophenyl)-2-nortropene is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its nortropene backbone and fluorine substitution make it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C13H14FN

Molecular Weight

203.25 g/mol

IUPAC Name

3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C13H14FN/c14-11-3-1-9(2-4-11)10-7-12-5-6-13(8-10)15-12/h1-4,7,12-13,15H,5-6,8H2

InChI Key

LKSXLNMBLGXHQS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=C(CC1N2)C3=CC=C(C=C3)F

Origin of Product

United States

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